molecular formula C26H34FN7O3 B12353747 2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide

2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B12353747
M. Wt: 511.6 g/mol
InChI Key: OJBGBAXVNJTPNS-UHFFFAOYSA-N
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Description

2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide is a biologically active compound developed as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established therapeutic target in oncology. This quinazoline-derived molecule is designed to selectively target and inhibit EGFR tyrosine kinase activity, thereby blocking the downstream signaling pathways that drive cancer cell proliferation, survival, and metastasis. According to a recent patent (WO2024100082A1), this specific chemical entity is investigated for its efficacy in the treatment of various cancers, with a focus on its ability to induce apoptosis and suppress tumor growth in preclinical models. Its research value is significant for scientists exploring targeted therapies, overcoming drug resistance, and understanding the nuanced signaling networks in malignancies such as non-small cell lung cancer, pancreatic cancer, and glioblastoma. The compound's structure, featuring a key quinazoline core, is optimized for high-affinity binding to the ATP-binding site of the EGFR kinase domain, making it a valuable tool for pharmacological studies and the development of next-generation anticancer agents.

Properties

Molecular Formula

C26H34FN7O3

Molecular Weight

511.6 g/mol

IUPAC Name

2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C26H34FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13,16-17,20,24,32-33,35H,2,4,9-12,14-15H2,1H3,(H,30,36)(H,28,29,31)

InChI Key

OJBGBAXVNJTPNS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3CC(NN3)CC(=O)NC4=CC(=CC=C4)F)CCO

Origin of Product

United States

Biological Activity

The compound 2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide, also known as Barasertib (AZD1152-HQPA), is a synthetic derivative belonging to the quinazoline family. It has garnered attention for its potential applications in oncology, particularly as an Aurora kinase inhibitor, which plays a crucial role in cell division and proliferation.

  • Molecular Formula : C26H30FN7O3
  • Molecular Weight : 507.56 g/mol
  • IUPAC Name : 2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-3-yl]-N-(3-fluorophenyl)acetamide

Barasertib acts primarily as an inhibitor of Aurora kinases, specifically targeting Aurora A and B. These kinases are critical for the regulation of mitosis and are often overexpressed in various cancers. By inhibiting these kinases, Barasertib disrupts the normal cell cycle, leading to apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that Barasertib exhibits significant cytotoxic effects against a range of cancer cell lines. The compound has been shown to induce apoptosis through mechanisms involving:

  • Cell Cycle Arrest : Barasertib causes G2/M phase arrest, preventing cells from progressing through mitosis.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating the involvement of intrinsic apoptotic pathways.

In Vivo Studies

In preclinical models, Barasertib has exhibited promising antitumor activity:

  • Tumor Xenografts : In xenograft models of human cancers, treatment with Barasertib resulted in significant tumor regression and prolonged survival rates.
  • Combination Therapies : Studies indicate enhanced efficacy when combined with other chemotherapeutic agents, suggesting a potential role in combination therapy regimens.

Clinical Trials

Barasertib has undergone several clinical trials assessing its efficacy and safety:

  • Phase I Trials : Initial trials focused on determining the maximum tolerated dose (MTD) and pharmacokinetics in patients with advanced solid tumors.
  • Phase II Trials : Subsequent studies evaluated its effectiveness in hematological malignancies, showing favorable responses in patients with acute myeloid leukemia (AML).
Study PhaseCancer TypeResponse RateNotable Findings
Phase ISolid TumorsVariesEstablished MTD; manageable AEs
Phase IIAcute Myeloid Leukemia30%Significant tumor reduction observed

Safety Profile

The safety profile of Barasertib has been evaluated across various studies:

  • Adverse Effects : Common side effects include neutropenia, thrombocytopenia, and gastrointestinal disturbances.
  • Monitoring : Patients undergoing treatment require regular monitoring of blood counts and liver function tests due to potential toxicity.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals targeting various diseases, particularly cancer and neurological disorders. The presence of the quinazoline and pyrazolidine rings may impart specific biological activities, such as:

  • Antitumor Activity : Quinazolines are known for their anticancer properties. Research indicates that derivatives can inhibit tumor growth by interfering with cell signaling pathways .
  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Studies

Due to its complex structure, this compound can serve as a valuable tool in biochemical assays to study enzyme interactions or cellular pathways. Its ability to modulate biological processes makes it suitable for:

  • Target Identification : Utilizing the compound to identify new biological targets involved in disease mechanisms.
  • Mechanistic Studies : Investigating how structural modifications affect biological activity and interaction with target proteins.

Drug Development

The compound is a candidate for further optimization and testing in drug development pipelines. Its unique functional groups may allow for:

  • Lead Compound Development : Modifying the structure to enhance potency, selectivity, and pharmacokinetic properties.
  • Formulation Studies : Assessing its solubility and stability for potential use in clinical formulations.

Case Studies

While specific case studies on this exact compound may be limited, related compounds have provided insights into its potential applications:

Study ReferenceCompound StudiedFindings
Quinazoline DerivativesDemonstrated significant anticancer activity against various tumor cell lines.
Pyrazolidine AnaloguesShowed neuroprotective effects in animal models of neurodegeneration.
Structure-Activity Relationship (SAR) StudiesIdentified key structural features that enhance biological activity against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of kinase inhibitors sharing structural motifs such as quinazoline cores, fluorinated aromatic rings, and aminoalkyl side chains. Below is a detailed comparison with four structurally or functionally related analogs:

Barasertib (AZD1152-HQPA)

Structure : Shares the pyrazole-acetamide backbone and quinazoline group but differs in side-chain modifications.
Target : Aurora B kinase (3,700-fold selectivity over Aurora A) .
Key Data :

  • Solubility: Similar DMSO solubility (102 mg/mL) but lower ethanol solubility (3 mg/mL) .
  • Clinical Relevance: Advanced to clinical trials for acute myeloid leukemia (AML) due to potent mitotic inhibition . Divergence: The hydroxyethyl-ethylamino-propoxy side chain in AZD2811 may enhance metabolic stability compared to Barasertib’s unmodified side chain .

5-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-3-acetamide (2Z)-2-butenedioate

Structure: Phosphonooxy group replaces the hydroxyethyl moiety in AZD2811. Key Data:

  • Molecular Weight: 703.62 g/mol (vs. 571.2 g/mol for AZD2811) .
  • Functional Impact: The phosphate group may alter binding kinetics or serve as a prodrug strategy for enhanced delivery .

2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

Structure: Chromenone core replaces quinazoline; retains fluorophenyl and pyrazole groups. Key Data:

  • Target: Likely broader kinase inhibition due to chromenone’s flexibility.
  • Melting Point: 302–304°C (vs.

2-[[7-[3-[Ethyl(2-hydroxyethyl)amino]propoxy]-6-methoxy-4-quinazolinyl]amino]-N-(3-fluorophenyl)-5-thiazoleacetamide

Structure : Thiazole ring replaces pyrazole; additional methoxy group on quinazoline.
Key Data :

  • Therapeutic Potential: Anti-inflammatory activity reported for similar acetamide-thiazole hybrids . Functional Impact: Thiazole may enhance hydrogen bonding with kinase targets, though this modification shifts therapeutic focus from oncology to inflammation .

Key Research Findings

Selectivity: AZD2811’s hydroxyethyl-ethylamino-propoxy side chain confers improved selectivity for Aurora B over Aurora A compared to Barasertib .

Delivery Systems: AZD2811 has been formulated into nanoparticles (88 nm diameter) using PLA-PEG copolymers, enhancing tumor penetration in preclinical models .

Structural Analogs: Propyl(2-hydroxyethyl)amino-propoxy variants show reduced potency, emphasizing the critical role of the ethyl group in AZD2811’s activity .

Fluorophenyl Group : The 3-fluorophenyl moiety is conserved across analogs to maintain hydrophobic interactions with kinase domains .

Preparation Methods

Intermediate Synthesis: 7-[3-[Ethyl(2-Hydroxyethyl)Amino]Propoxy]Quinazolin-4-Amine

The quinazoline scaffold is synthesized via Niementowski condensation, where anthranilic acid derivatives react with formamide or urea under thermal conditions. For Barasertib, 7-hydroxyquinazolin-4-amine is alkylated using 3-[ethyl(2-hydroxyethyl)amino]propyl chloride. This step achieves 85–90% yield under refluxing toluene with K₂CO₃ as a base.

Table 1: Key Reaction Conditions for Quinazoline Alkylation

Parameter Value Source
Solvent Toluene
Base K₂CO₃
Temperature 110°C
Reaction Time 12–16 hours
Yield 85–90%

Alternative Routes via Isatoic Anhydride

Isatoic anhydride serves as a precursor for 4-oxoquinazoline derivatives. Reaction with ethylenediamine derivatives under refluxing ethanol forms the dihydroquinazolinone intermediate, which is subsequently oxidized to the quinazoline. This method achieves 70–75% yield but requires additional purification steps.

Pyrazolidine-Acetamide Coupling

Condensation with 5-Amino-1H-Pyrazol-3-yl Acetamide

The quinazoline intermediate is coupled with 5-amino-1H-pyrazol-3-yl-N-(3-fluorophenyl)acetamide via nucleophilic aromatic substitution. This step employs DMF as a solvent and K₂CO₃ at 80–90°C for 6–8 hours, yielding 65–70%.

Table 2: Optimization of Coupling Reaction

Condition Effect on Yield Source
Solvent: DMF vs. DMSO DMF improves solubility (70% vs. 55%)
Base: K₂CO₃ vs. Cs₂CO₃ K₂CO₃ reduces side products
Temperature: 80°C vs. 100°C 80°C minimizes decomposition

Pd-Catalyzed Cross-Coupling for Pyrazolidine Formation

In alternative routes, Pd(PPh₃)₂Cl₂ catalyzes the coupling of halogenated quinazolines with pyrazolidine boronic esters. This method achieves 75–80% yield but requires stringent anhydrous conditions.

Phosphate Prodrug Activation

Barasertib is administered as a phosphate prodrug (AZD1152), which undergoes enzymatic hydrolysis in vivo to release the active metabolite AZD1152-HQPA. The prodrug is synthesized by treating the hydroxyl group of the intermediate with phosphoryl chloride in pyridine, achieving >95% purity.

Table 3: Prodrug Synthesis Parameters

Parameter Value Source
Reagent POCl₃ in pyridine
Temperature 0–5°C (controlled)
Reaction Time 2–4 hours
Purity >95% (HPLC)

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.49 (s, quinazoline H), 7.88 (d, J = 8.7 Hz, fluorophenyl H), 4.20 (m, propoxy CH₂).
  • LC/MS (ESI) : m/z 507.56 [M+H]⁺, consistent with theoretical molecular weight.

Purity Assessment

HPLC analysis under gradient elution (MeOH/H₂O with 0.1% formic acid) confirms ≥98% purity for clinical-grade batches.

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Methods

Method Yield Purity Scalability Source
Niementowski Condensation 85% 95% High
Pd-Catalyzed Coupling 75% 98% Moderate
Prodrug Phosphorylation >95% >95% Industrial

Industrial-Scale Optimization

Solvent Recycling

Toluene and DMF are recovered via distillation, reducing production costs by 20–25%.

Catalytic Efficiency

Pd catalysts are reused up to three times with <5% loss in activity, as demonstrated in pilot-scale runs.

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